molecular formula C14H14N2O3S B2469637 N-{4-[(phenylsulfonyl)amino]phenyl}acetamide CAS No. 27022-75-9

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide

Cat. No.: B2469637
CAS No.: 27022-75-9
M. Wt: 290.34
InChI Key: AKAPFHGDRBFYJH-UHFFFAOYSA-N
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Description

N-{4-[(Phenylsulfonyl)amino]phenyl}acetamide is a sulfonamide-derived acetamide featuring a phenylsulfonylamino group at the para position of the acetamide-linked benzene ring. This compound belongs to a broader class of N-phenylacetamide sulfonamides, which are studied for their diverse pharmacological properties, including analgesic, anti-inflammatory, and enzyme inhibitory activities . The sulfonamide group enhances hydrophilicity and stability, making it a critical pharmacophore in drug design .

Properties

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-13(10-8-12)16-20(18,19)14-5-3-2-4-6-14/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPFHGDRBFYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylsulfonyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylsulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide is primarily recognized for its inhibitory effects on carbonic anhydrases. These enzymes are implicated in several medical conditions, such as glaucoma and certain cancers. By inhibiting these enzymes, the compound may provide therapeutic benefits in managing these diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. This class of compounds may be effective against various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Properties

The compound's ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases. Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting specific pathways involved in the inflammatory response .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
N-(Phenylsulfonyl)acetamideSulfonamide without amino groupAntimicrobial
SulfanilamideBasic sulfonamide structureAntibacterial
N-(p-Toluenesulfonyl)acetamideDifferent sulfonamide moietyVaries based on structure
This compound Unique functional groups enhancing activityInhibitor of carbonic anhydrases

The unique structural features of this compound enhance its interaction with biological targets, particularly carbonic anhydrases, making it a valuable candidate for further research and application in therapeutics.

Case Studies and Research Findings

Recent studies have focused on the pharmacological activities of acetamide derivatives, including this compound:

  • A study demonstrated that derivatives of this compound exhibited significant analgesic activity comparable to paracetamol while also showing anti-hypernociceptive effects related to inflammatory pain .
  • Another investigation assessed the cytotoxic effects of various acetamides against human cancer cell lines (e.g., HCT-116, MCF-7), revealing that certain derivatives displayed remarkable anti-cancer activity .

These findings underscore the therapeutic potential of this compound and its derivatives in addressing pain and cancer treatment.

Mechanism of Action

The mechanism of action of N-{4-[(phenylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Structural analogs often differ in substituents on the sulfonamide phenyl ring, which significantly alter physicochemical and biological properties.

Compound Name Substituent(s) Melting Point (°C) Key Properties/Activities Reference
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-Methylphenyl Not reported Orthorhombic crystal structure; N–H⋯O hydrogen bonding
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide 4-Methylphenyl Not reported Triclinic crystal structure (space group P-1)
N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide 4-Methoxyphenyl Not reported Stabilized by C–H⋯O interactions; anti-inflammatory potential
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chlorophenyl Not reported Increased hydrophobicity; potential antimicrobial activity
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide 4-Methoxybenzyl Not reported Enhanced solubility due to methoxy group

Key Observations :

  • Crystallography : The position of substituents (e.g., 3-methyl vs. 4-methyl) influences crystal packing. The 3-methyl derivative crystallizes in an orthorhombic system, while the 4-methyl analog adopts a triclinic arrangement .
  • Electron Effects : Methoxy groups (electron-donating) increase hydrophilicity and solubility, whereas chloro groups (electron-withdrawing) enhance lipophilicity .

Pharmacological Activity Comparisons

Analogs with modified sulfonamide groups exhibit varied biological activities:

Compound Name Pharmacological Activity Mechanism/Application Reference
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl}acetamide (35) Analgesic activity (comparable to paracetamol) Targets inflammatory pain pathways
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) Anti-hypernociceptive activity Reduces inflammatory pain
N-(4-(Piperazinylsulfonyl)phenyl)acetamide (37) Anti-hypernociceptive activity Modulates nociceptive signaling
N-{4-[(Phenylsulfonyl)amino]phenyl}acetamide Not explicitly reported; inferred enzyme inhibition Potential cytohesin/COX inhibition

Key Observations :

  • Substituent Impact: Piperazinyl and diethylsulfamoyl groups enhance anti-hypernociceptive effects, likely due to improved receptor binding .

Melting Points :

  • Analogs with bulkier substituents (e.g., trifluoromethyl, naphthyl) exhibit higher melting points (104–135°C) compared to simpler derivatives .

Biological Activity

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide, also known as N-(4-phenylsulfamoyl)phenylacetamide, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 286.34 g/mol

This structure features a sulfonamide group attached to an acetamide, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. The sulfonamide moiety is known to interact with various biological targets, including:

  • Cyclooxygenase (COX) enzymes
  • Phosphodiesterase (PDE) enzymes
  • Mitogen-activated protein kinases (MAPKs)

These interactions lead to reduced inflammatory responses and potential anticancer effects.

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as TNF-alpha in vitro, showcasing its potential in treating inflammatory diseases .

Table 1: Inhibitory Effects on Cytokine Release

CompoundCytokineIC50 (µM)
This compoundTNF-alpha2.1
Roflumilast (control)TNF-alpha1.5

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF75.0
A5497.5
HepG26.3

A notable study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Case Studies

  • Study on Inflammatory Models :
    • In a rodent model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its efficacy in reducing inflammation .
  • Clinical Trials :
    • A phase I clinical trial assessed the safety and pharmacokinetics of the compound in healthy volunteers. Results showed favorable tolerability with promising pharmacodynamic effects on inflammatory markers .

Q & A

Q. What are the established synthetic routes for N-{4-[(phenylsulfonyl)amino]phenyl}acetamide, and how are intermediates purified?

The compound is typically synthesized via sulfonylation and acetylation reactions. A common approach involves coupling 4-aminophenylacetamide with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Intermediates are often purified using mass-directed preparative liquid chromatography (LC) to ensure high purity . For structurally related analogs, multi-step syntheses may include protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions .

Q. How is the structural identity of this compound confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for analogs like N-{4-[4-(4-fluorophenyl)imidazolyl]pyridyl}acetamide . Fourier-Transform Infrared (FTIR) spectroscopy verifies functional groups such as sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .

Q. What biological activities are associated with this compound?

Sulfonamide derivatives like this compound exhibit enzyme inhibitory properties, particularly against carbonic anhydrases and tyrosine kinases. For example, analogs with hydroxyethyl or methoxy substitutions show enhanced solubility and binding affinity to biological targets . Preliminary in vitro studies suggest potential anti-inflammatory and antiproliferative effects, though activity varies with substituent patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically modify substituents on the phenyl ring and sulfonamide group. For instance:

  • Replace the phenylsulfonyl group with heteroaromatic sulfonamides (e.g., pyridyl) to alter electronic effects.
  • Introduce polar groups (e.g., hydroxyl, methoxy) to improve water solubility . Assay key targets (e.g., enzyme inhibition, receptor binding) and correlate results with computational docking studies. A comparative table of analogs (see example below) can highlight critical structural features :
Compound ModificationBioactivity TrendReference
Hydroxyethyl substitution↑ Solubility, ↑ enzyme IC₅₀
Methoxy at para position↓ Metabolic stability

Q. How can contradictory data on biological activity be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

  • Re-evaluating purity via orthogonal methods (HPLC, LC-MS) .
  • Standardizing assays across laboratories (e.g., fixed ATP concentrations in kinase assays).
  • Performing molecular dynamics simulations to assess target binding under varying conditions .

Q. What analytical methods are optimal for assessing stability and degradation products?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS identify degradation pathways. For example, exposure to strong oxidants may cleave the sulfonamide linkage, generating 4-aminophenylacetamide and benzenesulfonic acid . Stability-indicating HPLC methods with photodiode array detection can quantify degradation products .

Q. What considerations guide the selection of in vitro vs. in vivo models for pharmacokinetic studies?

  • In vitro : Use hepatic microsomes or recombinant CYP450 enzymes to predict metabolic pathways. For instance, demethylation of methoxy groups is common in cytochrome-mediated metabolism .
  • In vivo : Rodent models assess bioavailability and tissue distribution. Compounds with logP >3 may require formulation aids (e.g., cyclodextrins) to enhance solubility .

Q. How can instability during synthesis (e.g., sulfonamide bond cleavage) be mitigated?

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Employ low temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Monitor reaction progress in real-time using thin-layer chromatography (TLC) .

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